3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]
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Overview
Description
3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] is a chemical compound with the molecular formula C18H18O8S and a molecular weight of 394.40 g/mol . It is primarily used in organic synthesis and proteomics research . This compound is characterized by the presence of sulfonyl and ethoxy groups attached to a benzoic acid framework, making it a versatile building block in various chemical reactions .
Preparation Methods
The synthesis of 3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] typically involves the reaction of 6-ethoxybenzoic acid with a sulfonylating agent under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] involves its interaction with molecular targets through its sulfonyl and ethoxy groups. These interactions can affect various biochemical pathways, depending on the specific application. The compound’s ability to undergo multiple types of chemical reactions makes it a valuable tool in modifying and studying biological molecules.
Comparison with Similar Compounds
3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] can be compared with other similar compounds such as:
3,3’-Sulfonylbis[benzoic Acid]: Lacks the ethoxy groups, making it less versatile in certain reactions.
6-Ethoxybenzoic Acid: Does not contain the sulfonyl group, limiting its applications in sulfonylation reactions.
Benzoic Acid: A simpler structure without the sulfonyl and ethoxy groups, used in more basic chemical reactions.
The uniqueness of 3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] lies in its combination of sulfonyl and ethoxy groups, providing a broader range of chemical reactivity and applications .
Properties
IUPAC Name |
5-(3-carboxy-4-ethoxyphenyl)sulfonyl-2-ethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O8S/c1-3-25-15-7-5-11(9-13(15)17(19)20)27(23,24)12-6-8-16(26-4-2)14(10-12)18(21)22/h5-10H,3-4H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGDOXYEZTYKNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858416 |
Source
|
Record name | 3,3'-Sulfonylbis(6-ethoxybenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860563-20-8 |
Source
|
Record name | 3,3'-Sulfonylbis(6-ethoxybenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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